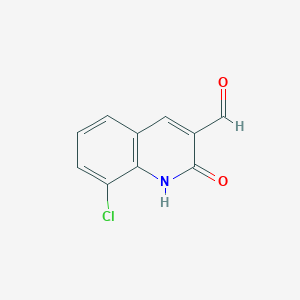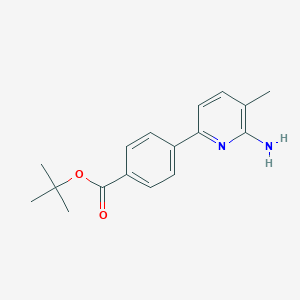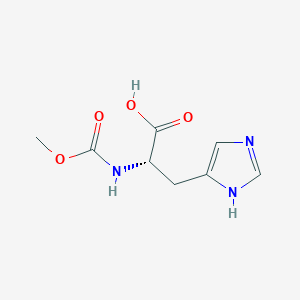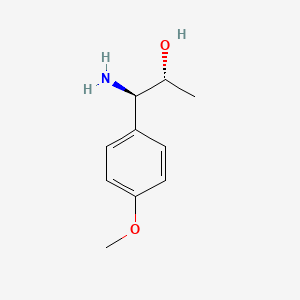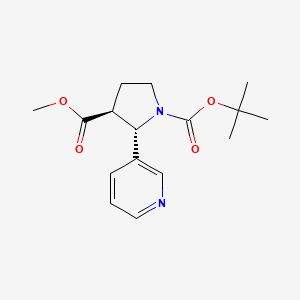
6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopropylmethoxy group at the 2nd position, and a nitro group at the 3rd position on the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chlorination of the pyridine ring at the 6th position can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. These methods often include the use of continuous flow reactors, advanced purification techniques, and automated control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), thiols, and other nucleophiles.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted pyridines: Formed through nucleophilic substitution reactions at the 6th position.
Aplicaciones Científicas De Investigación
6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and cyclopropylmethoxy group can also influence the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-(2-cyanophenoxy)quinoxaline: Another pyridine derivative with similar structural features.
2-Chloro-6-methoxypyridine: A compound with a similar pyridine ring but different substituents.
Uniqueness
6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethoxy group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H9ClN2O3 |
|---|---|
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
6-chloro-2-(cyclopropylmethoxy)-3-nitropyridine |
InChI |
InChI=1S/C9H9ClN2O3/c10-8-4-3-7(12(13)14)9(11-8)15-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Clave InChI |
ZZUVEFYEPQXYSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(C=CC(=N2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


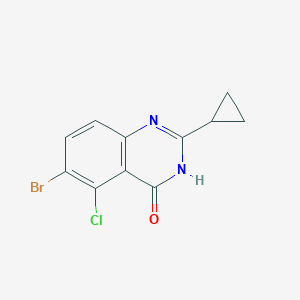
![tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13037621.png)
![4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile](/img/structure/B13037622.png)
![6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13037623.png)
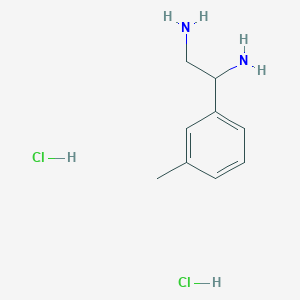
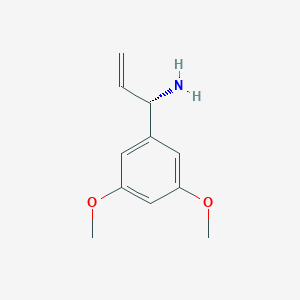
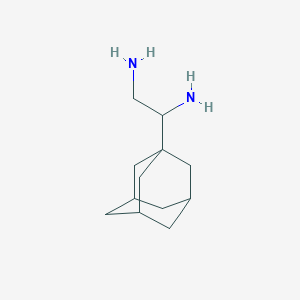
![Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-](/img/structure/B13037647.png)
